3-(3-tert-Butyl-4-methoxybenzylidenyl)indolin-2-one
Overview
Description
3-(3-tert-Butyl-4-methoxybenzylidenyl)indolin-2-one is a selective receptor tyrosine kinase inhibitor. It is known for its ability to inhibit HER-2 receptor tyrosine kinase with an IC50 value of approximately 13 µM . This compound is predominantly composed of the E-isomer, with about 10% of the Z-isomer .
Preparation Methods
The synthesis of 3-(3-tert-Butyl-4-methoxybenzylidenyl)indolin-2-one involves several steps. One common synthetic route includes the condensation of 3-tert-butyl-4-methoxybenzaldehyde with indolin-2-one under basic conditions . The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in a suitable solvent like ethanol or methanol. The reaction mixture is then heated to reflux for several hours to ensure complete conversion to the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
3-(3-tert-Butyl-4-methoxybenzylidenyl)indolin-2-one undergoes various chemical reactions, including:
Scientific Research Applications
3-(3-tert-Butyl-4-methoxybenzylidenyl)indolin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3-tert-Butyl-4-methoxybenzylidenyl)indolin-2-one involves the inhibition of receptor tyrosine kinases, particularly HER-2 . By binding to the ATP-binding site of the kinase domain, this compound prevents the phosphorylation of tyrosine residues on the receptor, thereby inhibiting downstream signaling pathways involved in cell proliferation and survival . This leads to the suppression of cancer cell growth and induces apoptosis in HER-2 overexpressing cells .
Comparison with Similar Compounds
3-(3-tert-Butyl-4-methoxybenzylidenyl)indolin-2-one can be compared with other receptor tyrosine kinase inhibitors such as:
Properties
IUPAC Name |
3-[(3-tert-butyl-4-methoxyphenyl)methylidene]-1H-indol-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-20(2,3)16-12-13(9-10-18(16)23-4)11-15-14-7-5-6-8-17(14)21-19(15)22/h5-12H,1-4H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDQHTACMQEIFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)C=C2C3=CC=CC=C3NC2=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50711210 | |
Record name | 3-[(3-tert-Butyl-4-methoxyphenyl)methylidene]-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50711210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
293302-19-9 | |
Record name | 3-[(3-tert-Butyl-4-methoxyphenyl)methylidene]-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50711210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.